molecular formula C11H10F4O2 B8067362 3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No.: B8067362
M. Wt: 250.19 g/mol
InChI Key: JPCSZUWCKITHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a trifluoromethyl (-CF₃) and a fluorine substituent at the 3- and 4-positions of the phenyl ring, respectively, along with a 2-methylpropanoic acid side chain. This structural configuration enhances its electronegativity and lipophilicity, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to electron-withdrawing groups .

Properties

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)4-7-2-3-8(9(12)5-7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCSZUWCKITHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by further functional group transformations to introduce the fluoro and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

  • Structure : Lacks the 3-fluoro and 2-methyl groups present in the target compound.
  • Properties : The absence of fluorine reduces electronegativity, while the missing methyl group decreases steric hindrance. Crystallographic studies reveal dimerization via O–H⋯O hydrogen bonds, suggesting higher solid-state stability compared to the target compound .

3-(3-Fluoro-4-(trifluoromethyl)phenyl)-2-oxopropanoic Acid (CAS 2228162-52-3)

  • Structure: Replaces the 2-methylpropanoic acid chain with a 2-oxo group.
  • The absence of the methyl group reduces steric bulk, possibly improving binding to flat enzymatic pockets .
  • Synthesis : Prepared via oxidation of alcohol precursors or direct functionalization of the phenyl ring .

Backbone Modifications

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid (CAS 240490-00-0)

  • Structure: Substitutes the 2-methyl group with an amino (-NH₂) group.
  • Properties: Increased polarity due to the amino group, which may improve aqueous solubility but reduce membrane permeability.

2-[3-[4-Fluoro-3-(trifluoromethyl)phenyl]ureido]-2-methylpropanoic Acid

  • Structure: Incorporates a ureido (-NHCONH-) linker between the phenyl ring and the propanoic acid.
  • Biological Activity : Demonstrates antischistosomal activity in murine models, with an ED₅₀ of 12 mg/kg. The ureido group enhances hydrogen-bonding interactions with parasitic enzymes .

Substituent Variations on the Phenyl Ring

3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid (CAS 1513229-84-9)

  • Structure : Shifts the fluorine to the 2-position and replaces the trifluoromethyl group with a methyl.
  • Properties : Reduced electronegativity and lipophilicity compared to the target compound. The methyl group may improve metabolic stability but decrease target affinity .

3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid (CAS 1514836-26-0)

  • Structure : Fluorine at the 4-position and methyl at the 2-position.
  • Properties : Altered steric and electronic profiles may affect binding kinetics in enzyme inhibition assays .

Biological Activity

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid, with the CAS number 1961404-07-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₀F₄O₂
  • Molecular Weight : 250.19 g/mol
  • Structure : The compound features a trifluoromethyl group and a fluoro-substituted phenyl ring, which are often associated with enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of fluorine atoms enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
  • Receptor Modulation : The compound may act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), which play critical roles in cell signaling.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntimicrobialInhibits growth of specific bacteria
Anti-inflammatoryReduces cytokine production
AntitumorInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

Research has shown that this compound can reduce the secretion of pro-inflammatory cytokines in vitro. This property highlights its potential as a therapeutic agent in inflammatory diseases.

Case Study 3: Antitumor Activity

In vitro studies demonstrated that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, indicating its potential as an anticancer drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.